Ricasetron - 117086-68-7

Ricasetron

Catalog Number: EVT-280481
CAS Number: 117086-68-7
Molecular Formula: C19H27N3O
Molecular Weight: 313.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ricasetron, also known as Brl 46470, is antiemetic and axiolytic.
Sources and Classification

Ricasetron is classified as a pharmaceutical agent due to its therapeutic applications. The compound is derived from indole-based structures, which are common in many biological and pharmacological contexts. The classification of ricasetron as a serotonin antagonist places it alongside other antiemetic drugs that function by blocking serotonin receptors, thus reducing the incidence of nausea and vomiting .

Synthesis Analysis

Methods and Technical Details

The synthesis of ricasetron involves several key steps that typically include:

  1. Formation of Indole Core: The synthesis begins with the creation of an indole scaffold, which serves as the foundational structure for the compound.
  2. Substitution Reactions: Various substitution reactions are employed to introduce functional groups that enhance the pharmacological properties of the molecule. These may involve electrophilic aromatic substitution or nucleophilic attacks on activated indole derivatives.
  3. Purification: Following synthesis, the product undergoes purification processes such as recrystallization or chromatography to isolate ricasetron from by-products and unreacted materials.

The detailed synthetic pathway often requires optimization to improve yield and purity, which can be influenced by reaction conditions such as temperature, solvent choice, and reaction time .

Molecular Structure Analysis

Structure and Data

Ricasetron's molecular structure is characterized by its indole core, which is central to its function as a serotonin receptor antagonist. The molecular formula for ricasetron is C_{18}H_{19}N_{3}O, indicating that it contains 18 carbon atoms, 19 hydrogen atoms, three nitrogen atoms, and one oxygen atom.

  • Molecular Weight: Approximately 295.36 g/mol
  • Structural Features: The structure includes various functional groups that contribute to its binding affinity for the 5-HT3 receptor.

The three-dimensional conformation of ricasetron can be analyzed using computational chemistry methods, providing insights into its interactions with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

Ricasetron undergoes several types of chemical reactions during its synthesis and metabolic processing:

  1. Nucleophilic Substitution: Essential for introducing various functional groups into the indole structure.
  2. Oxidation-Reduction Reactions: These may occur during metabolic degradation in vivo, affecting the compound's pharmacokinetics.
  3. Hydrolysis: This reaction can lead to the breakdown of ester or amide bonds present in the molecule.

Understanding these reactions is crucial for optimizing synthesis pathways and predicting metabolic pathways in clinical applications .

Mechanism of Action

Process and Data

Ricasetron exerts its antiemetic effects primarily through antagonism at the serotonin 5-HT3 receptors located in both the central nervous system and peripheral nervous system. The mechanism involves:

  • Blocking Serotonin Binding: By occupying the 5-HT3 receptor sites, ricasetron prevents serotonin from binding, thereby inhibiting the signaling pathways that lead to nausea and vomiting.
  • Reducing Neuronal Excitability: This blockade reduces neuronal excitability in areas of the brain responsible for emesis (vomiting), such as the chemoreceptor trigger zone.

Clinical studies have demonstrated that ricasetron effectively reduces the incidence of nausea and vomiting in patients receiving chemotherapy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ricasetron typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in organic solvents like ethanol but has limited solubility in water.

Chemical Properties

  • Stability: Ricasetron is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: The melting point ranges between 150°C to 155°C, indicating good thermal stability.

These properties are essential for formulation development and determining appropriate storage conditions for pharmaceutical preparations .

Applications

Ricasetron's primary application lies within oncology as an antiemetic agent. It is utilized in clinical settings to manage nausea and vomiting associated with:

  • Chemotherapy: Particularly effective in patients undergoing high-emetic risk chemotherapy regimens.
  • Radiotherapy: Used to alleviate symptoms related to radiation treatment.

Research continues into expanding its applications beyond oncology, potentially exploring uses in other areas where nausea management is critical .

Introduction to Ricasetron in Contemporary Pharmacological Research

Historical Context of 5-HT3 Receptor Antagonists in Neuropharmacology

The discovery of serotonin (5-hydroxytryptamine, 5-HT) receptors in 1957 by Gaddum and Picarelli initiated a transformative era in neuropharmacology. Their identification of "M" receptors—later classified as 5-HT₃—revealed a ligand-gated ion channel distinct from G-protein-coupled serotonin receptors. This receptor’s role in emesis and gut motility spurred drug development, leading to first-generation antagonists like ondansetron (1991) and granisetron (1993). These agents targeted chemotherapy-induced vomiting by blocking 5-HT₃ receptors in the gut and brainstem, where serotonin activation triggers vagal afferent nerves and the vomiting reflex [2] [6]. By the early 1990s, research expanded beyond antiemetic effects, exploring impacts on anxiety, addiction, and pain pathways. The 5-HT₃ receptor’s unique structure as a pentameric ion channel (unlike other metabotropic 5-HT receptors) enabled highly selective antagonism, reducing off-target effects [3] [6].

Table 1: Evolution of Key 5-HT₃ Receptor Antagonists

CompoundYear IntroducedPrimary IndicationStructural Class
Ondansetron1991CINV/PONVCarbazole
Granisetron1993CINVIndazole
Palonosetron2003Delayed CINVIsoquinoline
Ricasetron1993 (Research)Anxiety (Preclinical)Indole derivative

Ricasetron's Emergence as a Selective Serotonin Antagonist: Key Milestones

Ricasetron (BRL-46470) emerged in 1993 as a potent and selective 5-HT₃ receptor antagonist synthesized by SmithKline Beecham. Preclinical studies demonstrated picomolar affinity for 5-HT₃ receptors (Kd = 1.57–3.46 nM in rat brain and ileum tissues), with negligible interaction at 5-HT₁, 5-HT₂, α₁-adrenergic, or opioid receptors. This specificity distinguished it from ondansetron, which binds non-selectively to multiple receptor types [1] [5] [8]. Key milestones include:

  • Anti-Emesis: Prolonged suppression of ferret vomiting models after chemotherapy, confirming peripheral and central 5-HT₃ blockade [1].
  • Anxiolytic Innovation: Ricasetron reduced anxiety in rodent behavioral tests (e.g., social interaction and elevated plus-maze) at ultra-low doses (10 μg/kg). Unlike benzodiazepines, it avoided sedation, amnesia, or dependence [1] [7].
  • Molecular Insights: Crystallography revealed competitive binding at the interface of 5-HT₃A receptor subunits, leveraging an endo-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl) scaffold coupled to a dihydroindole carboxamide group (C₁₉H₂₇N₃O; MW 313.45 g/mol) [1] [5] [8].

Despite promising early results, ricasetron never progressed to clinical use. Its development coincided with market saturation by first-generation antiemetics, and shifting research priorities toward newer agents like palonosetron limited investment [1] [5].

Rationale for Research Focus: Mechanistic Specificity vs. Therapeutic Potential

Ricasetron remains a compelling research tool due to its dual mechanistic and therapeutic implications:

Mechanistic Specificity

  • Receptor Subunit Selectivity: Unlike early antagonists, ricasetron discriminates between homomeric (5-HT₃A) and heteromeric (5-HT₃A/B) receptors. This influences ion conductance kinetics and calcium permeability—critical for neuronal excitability in anxiety pathways [3] [6].
  • Signal Modulation: In the dorsal root ganglion (DRG), 5-HT₃ receptors regulate nociception. Ricasetron’s high affinity suggests utility in pain research, though this remains underexplored [4].
  • Metabolic Stability: Hepatic clearance involves cytochrome P450 isoforms (e.g., CYP2D6), with lower hepatotoxicity risk than dolasetron or ondansetron [2].

Therapeutic Potential

  • Anxiety Disorders: Preclinical studies highlight advantages over benzodiazepines: absence of tolerance and rebound anxiety after chronic use [7].
  • Irritable Bowel Syndrome (IBS): Alosetron (a congener) validates 5-HT₃ blockade for diarrhea-predominant IBS. Ricasetron’s stronger receptor affinity could offer efficacy at lower doses [2] [6].
  • Drug Repurposing: RNA-seq data identify conserved 5-HT₃ expression in human/mouse DRG neurons, suggesting ricasetron’s applicability in neuropathic pain [4].

Table 2: Research Focus Areas for Ricasetron

DomainUnresolved QuestionsRicasetron's Advantage
Anxiety MechanismsBell-shaped dose-response in modelsPotent anxiolysis without motor impairment
Pain PathwaysRole of 5-HT₃ in central sensitizationHigh CNS penetrance and receptor specificity
Structural BiologyAllosteric modulation of heteromeric receptorsCrystallographic data for binding interface studies

Properties

CAS Number

117086-68-7

Product Name

Ricasetron

IUPAC Name

3,3-dimethyl-N-[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2H-indole-1-carboxamide

Molecular Formula

C19H27N3O

Molecular Weight

313.4 g/mol

InChI

InChI=1S/C19H27N3O/c1-19(2)12-22(17-7-5-4-6-16(17)19)18(23)20-13-10-14-8-9-15(11-13)21(14)3/h4-7,13-15H,8-12H2,1-3H3,(H,20,23)/t13?,14-,15+

InChI Key

ILXWRFDRNAKTDD-GOOCMWNKSA-N

SMILES

CC1(CN(C2=CC=CC=C21)C(=O)NC3CC4CCC(C3)N4C)C

Solubility

Soluble in DMSO

Synonyms

BRL 46470
BRL 46470A
BRL-46470
BRL-46470A
endo-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dihydro-3,3-dimethylindole-1-carboxamide

Canonical SMILES

CC1(CN(C2=CC=CC=C21)C(=O)NC3CC4CCC(C3)N4C)C

Isomeric SMILES

CC1(CN(C2=CC=CC=C21)C(=O)NC3C[C@H]4CC[C@@H](C3)N4C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.